N-(Phenylacetyl)-3-sulfanylbut-2-enamide
Description
N-(Phenylacetyl)-3-sulfanylbut-2-enamide is an organosulfur compound featuring a butenamide backbone (α,β-unsaturated amide) with a phenylacetyl group attached to the nitrogen and a sulfanyl (thiol, -SH) group at the 3-position. This structure combines reactivity from the conjugated enamide system, the nucleophilic thiol group, and the aromatic phenylacetyl moiety.
Properties
CAS No. |
88152-48-1 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-(2-phenylacetyl)-3-sulfanylbut-2-enamide |
InChI |
InChI=1S/C12H13NO2S/c1-9(16)7-11(14)13-12(15)8-10-5-3-2-4-6-10/h2-7,16H,8H2,1H3,(H,13,14,15) |
InChI Key |
CWIHOUJIYDTTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC(=O)CC1=CC=CC=C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)-3-sulfanylbut-2-enamide typically involves multiple steps. One common method includes the following steps:
Esterification: The esterification of a suitable precursor, such as L-proline, to form an intermediate ester.
Acylation: The acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions to form N-phenylacetylglycine.
Formation of the Peptide Bond: The peptide bond is formed between N-phenylacetylglycine and the proline ester using methods such as mixed anhydride under Anderson conditions, activated benzotriazole ester, or activated succinimide ester methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylacetyl)-3-sulfanylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide moiety can be reduced to form corresponding amines.
Substitution: The phenylacetyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylacetyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Phenylacetyl)-3-sulfanylbut-2-enamide is not well-characterized. its structure suggests that it may interact with biological targets such as enzymes or receptors. The phenylacetyl group could facilitate binding to hydrophobic pockets, while the sulfanyl and enamide groups may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares N-(Phenylacetyl)-3-sulfanylbut-2-enamide with structurally related compounds identified in the evidence:
Key Findings and Contrasts
Benalaxyl
- Divergence : Benalaxyl’s alanine ester backbone and 2,6-dimethylphenyl group optimize its fungicidal activity by targeting oomycete pathogens. In contrast, the target compound’s thiol group and conjugated enamide system may confer distinct reactivity, such as nucleophilic thiol-disulfide exchange or Michael addition capabilities.
- Application Insight : Benalaxyl’s agricultural use suggests that phenylacetyl amides can be tailored for specific biological targets, but the sulfanyl group in the target compound may expand its utility to redox-active systems .
Butenamide Derivative ()
- Shared Feature : The α,β-unsaturated amide (butenamide) backbone is common, enabling conjugation-dependent reactivity (e.g., electrophilic interactions).
- Reactivity Note: The butenamide’s electron-deficient double bond may undergo nucleophilic attacks, with the sulfanyl group in the target compound providing a competing nucleophilic site .
3-Chloro-N-phenyl-phthalimide
- Shared Feature : Both compounds contain aromatic substituents (phenyl groups), which influence solubility and thermal stability.
- Divergence: The phthalimide’s rigid bicyclic structure and chloro substituent make it a high-purity monomer for heat-resistant polyimides. The target compound’s flexible enamide and thiol groups suggest divergent applications, such as dynamic covalent chemistry or biomolecular interactions.
- Synthetic Utility : While 3-chloro-N-phenyl-phthalimide is pivotal in polymer synthesis, the target compound’s thiol-enamide system could enable modular functionalization (e.g., thiol-ene click chemistry) .
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